molecular formula C14H14Br2N2 B13675231 1,2-Bis(2-bromophenyl)-1,2-ethanediamine

1,2-Bis(2-bromophenyl)-1,2-ethanediamine

Cat. No.: B13675231
M. Wt: 370.08 g/mol
InChI Key: LSFATDHBTHDVOG-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-bromophenyl)-1,2-ethanediamine typically involves the reaction of 2-bromobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-bromophenyl)-1,2-ethanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl-substituted ethanediamines.

Scientific Research Applications

1,2-Bis(2-bromophenyl)-1,2-ethanediamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The bromophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The ethanediamine backbone may also play a role in binding to metal ions and other molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-bromophenyl)ethane-1,2-dione: Similar structure but with a dione group instead of an ethanediamine backbone.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: Contains phosphino groups instead of bromophenyl groups.

Uniqueness

1,2-Bis(2-bromophenyl)-1,2-ethanediamine is unique due to its specific combination of bromophenyl groups and an ethanediamine backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H14Br2N2

Molecular Weight

370.08 g/mol

IUPAC Name

1,2-bis(2-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2

InChI Key

LSFATDHBTHDVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br

Origin of Product

United States

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